molecular formula C16H13N3OS B5580603 2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5580603
M. Wt: 295.4 g/mol
InChI Key: ZTDKVTIBOLQPBS-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, compounds with a 1,3,4-thiadiazole moiety are known to disrupt processes related to DNA replication . This allows them to inhibit the replication of both bacterial and cancer cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base to form 1,3,4-thiadiazole. This intermediate is then reacted with phenylacetic acid or its derivatives under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of both phenyl and acetamide groups contributes to its ability to interact with multiple molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-19-18-15(21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDKVTIBOLQPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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